[(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with ethyl and methylpropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction may proceed as follows:
Step 1: Synthesis of 1-ethyl-1H-pyrazole by reacting pyrazole with ethyl bromide in the presence of a base like potassium carbonate.
Step 2: Synthesis of 1-(2-methylpropyl)-1H-pyrazole by reacting pyrazole with 2-methylpropyl bromide under similar conditions.
Step 3: Coupling of the two pyrazole derivatives using a suitable linker, such as formaldehyde, under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds with various functional groups.
Scientific Research Applications
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used in organic reactions.
2,6-Di-tert-butylpyridine: A sterically hindered base used in various chemical reactions.
Uniqueness
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-4-18-11-13(8-16-18)7-15-9-14-5-6-19(17-14)10-12(2)3/h5-6,8,11-12,15H,4,7,9-10H2,1-3H3 |
InChI Key |
OCNLXSINDLZZCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=NN(C=C2)CC(C)C |
Origin of Product |
United States |
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